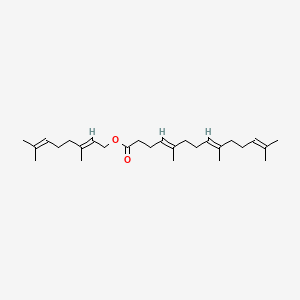

Gefarnato

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Gefarnate ha sido ampliamente estudiado por sus efectos terapéuticos. Estimula la secreción de glucoproteínas tipo mucina en el tejido conjuntival, lo que ayuda en el tratamiento del síndrome de ojo seco . También se ha investigado por su potencial en el tratamiento de úlceras estomacales, úlceras duodenales y enfermedades cardiovasculares . Además, gefarnate ha mostrado ser prometedor en la mejora del daño epitelial corneal en modelos animales de ojo seco .

Mecanismo De Acción

Gefarnate facilita la cicatrización y la función del tejido mucosal al estimular la secreción de glucoproteínas tipo mucina . Esta acción ayuda a proteger el revestimiento gástrico y promueve la cicatrización de las úlceras. Los objetivos moleculares y las vías exactas involucrados en este proceso aún están bajo investigación .

Análisis Bioquímico

Cellular Effects

Gefarnate has been proposed for use in the treatment of dry eye syndrome . It is claimed to promote the healing of gastric and duodenal ulcers .

Molecular Mechanism

It is known that it has a role in the treatment of gastric ulcers and has been proposed for use in the treatment of dry eye syndrome .

Dosage Effects in Animal Models

In animal models, Gefarnate has shown to decrease rose bengal permeability in the cornea in a dose-dependent manner .

Métodos De Preparación

La preparación de gefarnate implica varias rutas sintéticas. Un método incluye la reacción de nerolidol, ortotoacetato de trimetilo y ácido butírico . Otro método implica la reacción de bromobutírico con trifenilfosfina . Estas reacciones se llevan a cabo típicamente bajo condiciones controladas para asegurar la pureza y la eficacia del producto final.

Análisis De Reacciones Químicas

Gefarnate experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

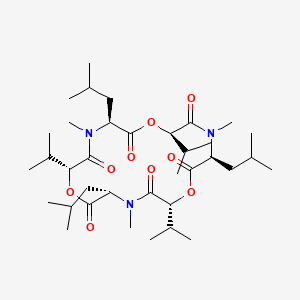

Comparación Con Compuestos Similares

Gefarnate es estructuralmente similar a la teprenona, otro fármaco antiulceroso . Ambos compuestos inducen la expresión de proteínas de choque térmico, que juegan un papel en la protección y reparación de los tejidos mucosos . gefarnate es único en su capacidad específica para estimular la secreción de glucoproteínas tipo mucina, lo que lo hace particularmente eficaz en el tratamiento del síndrome de ojo seco .

Compuestos similares:- Teprenona

- Geranil farnesilacetato

Propiedades

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] (4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18+,26-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPACYDRSPFRDHO-ROBAGEODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048636 | |

| Record name | Gefarnate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-77-4 | |

| Record name | trans-3,7-Dimethyl-2,6-octadienyl 5,9,13-trimethyl-4,8,12-tetradecatrienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefarnate [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gefarnate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,8,12-Tetradecatrienoic acid, 5,9,13-trimethyl-, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester, (4E,8E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gefarnate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gefarnate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEFARNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ISE2Y6ULA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gefarnate in treating gastric ulcers?

A1: While the exact mechanism is not fully elucidated, research suggests Gefarnate exerts its gastroprotective effects through multiple pathways. One key mechanism is the stimulation of mucus production in the gastric mucosa. [, , ] This increased mucus secretion helps to strengthen the protective barrier of the stomach lining against damaging agents like acid and pepsin. [] Additionally, Gefarnate has been shown to enhance mucosal blood flow, [] which contributes to the repair and maintenance of the gastric lining.

Q2: Does Gefarnate influence prostaglandin levels in the gastric mucosa?

A2: Yes, studies indicate that Gefarnate can prevent the reduction of endogenous prostacyclin (PGI2) and prostaglandin E2 (PGE2) in the gastric mucosa, particularly under stress conditions. [, ] These prostaglandins play a crucial role in maintaining mucosal integrity and defense mechanisms. Gefarnate's ability to maintain their levels likely contributes to its gastroprotective properties.

Q3: How does Gefarnate's effect on prostaglandins differ from that of Cimetidine?

A3: Interestingly, while both Gefarnate and Cimetidine demonstrate anti-ulcer properties, they seem to interact with prostaglandin pathways differently. Research suggests that Cimetidine might actually reduce prostacyclin and prostaglandin E2 levels in the gastric mucosa. [] In contrast, Gefarnate has been shown to counteract this Cimetidine-induced reduction, helping to maintain these protective prostaglandins. [] This difference highlights the distinct mechanisms through which these two anti-ulcer drugs operate.

Q4: What is the molecular formula and weight of Gefarnate?

A4: Gefarnate has the molecular formula C25H40O2 and a molecular weight of 372.59 g/mol. []

Q5: Is there information available on the spectroscopic data of Gefarnate?

A5: While the provided research papers primarily focus on the pharmacological aspects of Gefarnate, one study mentions the use of 1H NMR, IR, MS, and elemental analysis to characterize Gefarnate and its geometric isomers. [] These techniques provide insights into the compound's structure and purity but detailed spectroscopic data is not provided in the abstracts.

Q6: How does the method of granulation affect the stability of Gefarnate in pharmaceutical preparations?

A6: Research indicates that the stability of Gefarnate can be influenced by the manufacturing process. Studies comparing different commercial Gefarnate preparations found that those produced using an extruding granulation procedure exhibited a decrease in Gefarnate content and significantly higher peroxide values, suggesting degradation primarily due to oxidation. [] This highlights the importance of considering formulation and manufacturing techniques to ensure optimal stability and shelf life of Gefarnate products.

Q7: Are there specific challenges related to the formulation of Gefarnate?

A7: Yes, being an ester of geraniol and farnesyl acetate, Gefarnate is susceptible to hydrolysis and oxidation, which can impact its stability. [] Research emphasizes the need to consider these factors during formulation. Specific strategies to enhance Gefarnate's stability and shelf-life might involve incorporating antioxidants, optimizing pH, or utilizing protective packaging.

Q8: What types of animal models have been used to investigate the gastroprotective effects of Gefarnate?

A8: Several animal models have been employed to evaluate Gefarnate's efficacy in preventing or treating gastric ulcers. These include:

- Aspirin-induced ulcers: Researchers have used aspirin administration to induce gastric damage in rats, demonstrating that Gefarnate pretreatment can significantly reduce the severity of these lesions. [, ]

- Acetic acid-induced ulcers: This model involves inducing chronic gastric ulcers in rats by applying acetic acid to the stomach lining. Studies show that Gefarnate can promote healing in this model. [, ]

- Adrenaline-induced ulcers: Adrenaline administration can induce acute gastric ulcers in rats. Research indicates that Gefarnate exhibits significant prophylactic effects in this model, effectively preventing ulcer formation. [, ]

- Stress-induced ulcers: Studies utilizing water-immersion stress in rats have demonstrated that Gefarnate can prevent the formation of stress-induced ulcers. [, ] This model highlights Gefarnate's potential in mitigating the damaging effects of stress on the gastric mucosa.

- TNBS-induced colitis: Research has explored the effects of Gefarnate in a rat model of colitis induced by trinitrobenzene sulphonic acid (TNBS). Findings suggest that Gefarnate exerts therapeutic benefits comparable to 5-aminosalicylic acid (5-ASA), a standard treatment for ulcerative colitis. [] Gefarnate's mechanism in this model appears to involve decreasing myeloperoxidase (MPO) concentration and regulating cyclooxygenase-1 (COX-1) and COX-2 expression in the colon. []

Q9: Has Gefarnate been evaluated in clinical trials for the treatment of gastric ulcers?

A9: Yes, several clinical trials have investigated the efficacy and safety of Gefarnate in treating gastric and duodenal ulcers.

- Comparison with placebo: One double-blind trial found a statistically significant reduction in gastric ulcer size in patients treated with Gefarnate compared to those receiving a placebo. []

- Comparison with other anti-ulcer drugs: Trials comparing Gefarnate with other anti-ulcer medications, such as Cimetidine, Carbenoxolone, and sucralfate, have yielded mixed results. Some studies show comparable efficacy, while others suggest that Gefarnate might be less effective than certain established treatments. [, , ]

- Combination therapy: Research has also explored the use of Gefarnate in combination with other drugs. For example, one study found that combining Gefarnate with alprazolam, a benzodiazepine, led to faster ulcer healing in patients with prominent psychic symptoms like anxiety and insomnia. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.